Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(3-phenylprop-2-ynyl)-

Drug metabolism Toxicokinetics Designer drug analysis

Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(3-phenylprop-2-ynyl)- (CAS 55436-42-5) is a disubstituted piperazine derivative bearing a 3,4-methylenedioxybenzyl (MDB) group at the N1 position and a 3-phenylprop-2-ynyl (phenylpropargyl) group at the N4 position. Its molecular formula is C21H22N2O2 with a molecular weight of 334.41 g/mol and a computed density of 1.25 g/cm³.

Molecular Formula C21H22N2O2
Molecular Weight 334.4 g/mol
CAS No. 55436-42-5
Cat. No. B13815599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-(3,4-methylenedioxybenzyl)-4-(3-phenylprop-2-ynyl)-
CAS55436-42-5
Molecular FormulaC21H22N2O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC#CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H22N2O2/c1-2-5-18(6-3-1)7-4-10-22-11-13-23(14-12-22)16-19-8-9-20-21(15-19)25-17-24-20/h1-3,5-6,8-9,15H,10-14,16-17H2
InChIKeyPEJGBADGWFUFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(3-phenylprop-2-ynyl)- (CAS 55436-42-5): Chemical Identity and Compound Class Positioning for Research Procurement


Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(3-phenylprop-2-ynyl)- (CAS 55436-42-5) is a disubstituted piperazine derivative bearing a 3,4-methylenedioxybenzyl (MDB) group at the N1 position and a 3-phenylprop-2-ynyl (phenylpropargyl) group at the N4 position . Its molecular formula is C21H22N2O2 with a molecular weight of 334.41 g/mol and a computed density of 1.25 g/cm³ . This compound belongs to the broader class of substituted piperazines that includes both benzylpiperazines (e.g., BZP, MDBP/MDBZP) and phenylpiperazines (e.g., mCPP, TFMPP), which have been extensively characterized as serotonergic agents and drugs of abuse [1]. The target compound is structurally distinguished by the simultaneous presence of an MDB moiety and an alkyne-containing phenylpropargyl substituent, placing it outside the scope of the most commonly studied disubstituted piperazine hybrids that typically pair an MDB group with a trifluoromethylphenyl or chlorophenyl substituent [2].

Why Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(3-phenylprop-2-ynyl)- Cannot Be Replaced by Common In-Class Analogs: Structural and Pharmacological Rationale for Procurement Specificity


Substituted piperazines exhibit highly regioisomer- and substituent-dependent pharmacological profiles that preclude functional interchangeability. In disubstituted piperazine series, the nature and position of aromatic substituents critically dictate serotonin receptor affinity and selectivity; for instance, TFMPP–MDBP hybrid regioisomers show divergent 5-HT1A binding depending solely on the substitution pattern of the trifluoromethylphenyl ring [1]. The target compound incorporates a phenylpropargyl (alkyne) substituent at N4, a structural motif that is chemically and pharmacologically distinct from the saturated alkyl linkers, trifluoromethylphenyl groups, or chlorophenyl moieties found in standard benzylpiperazine/phenylpiperazine analogs [2]. This alkyne functionality introduces unique electronic (π-system conjugation), steric (linear geometry), and metabolic (potential for oxidative alkyne metabolism) properties that are absent in comparator compounds such as MDBP (CAS 32231-06-4) or the propargyl analog lacking the phenyl cap (CAS 55436-34-5). Consequently, procurement of the exact compound—rather than a structurally similar in-class analog—is essential for research programs requiring reproducible structure-specific outcomes in receptor binding, metabolism, or analytical method development studies.

Quantitative Differentiation Evidence for Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(3-phenylprop-2-ynyl)- (CAS 55436-42-5) Against Closest Comparators


Metabolic Pathway Divergence Potential: Phenylpropargyl Substituent Versus Saturated Benzyl Linker in MDBP (CAS 32231-06-4)

The target compound carries a 3-phenylprop-2-ynyl (phenylpropargyl) substituent at N4, which contains a carbon-carbon triple bond. In contrast, the most extensively characterized mono-substituted MDB analog, 1-(3,4-methylenedioxybenzyl)piperazine (MDBP, CAS 32231-06-4), has an unsubstituted secondary amine at N4 [1]. Published metabolic studies on MDBP in rat urine demonstrate that the methylenedioxybenzyl group undergoes demethylenation followed by methylation to yield N-(4-hydroxy-3-methoxybenzyl)piperazine, with subsequent partial glucuronidation or sulfation . The phenylpropargyl moiety in the target compound introduces a metabolically labile alkyne functional group that is absent in MDBP, creating the possibility of distinct Phase I metabolic pathways (e.g., alkyne oxidation, potential for mechanism-based enzyme inactivation) that would fundamentally alter the metabolic profile relative to the simpler MDBP scaffold. No published metabolic data exist for the target compound, representing an evidence gap that underscores the compound's value as a research probe.

Drug metabolism Toxicokinetics Designer drug analysis Piperazine metabolism

Structural Complexity and Physicochemical Property Differentiation: Target Compound Versus Propargyl-Phenyl-Capped Analog (CAS 55436-34-5) and Allyl Analog (CAS 55436-43-6)

The target compound (CAS 55436-42-5, MW 334.41, density 1.25 g/cm³, boiling point 477.2°C at 760 mmHg) can be quantitatively differentiated from its closest structural analogs. The N4-propargyl analog lacking the terminal phenyl cap (1-(3,4-methylenedioxybenzyl)-4-(2-propynyl)piperazine, CAS 55436-34-5) has a substantially lower molecular weight (258.32 g/mol) and lacks the extended π-conjugation and lipophilicity conferred by the terminal phenyl ring . The allyl analog (1-(3,4-methylenedioxybenzyl)-4-[(E)-3-phenylallyl]piperazine, CAS 55436-43-6) has a comparable molecular weight (336.43 g/mol) but a measurably different density (1.183 g/cm³ vs. 1.25 g/cm³) and a higher predicted boiling point (488.681°C vs. 477.2°C), reflecting the distinct physicochemical consequences of alkyne (sp-hybridized, linear) versus alkene (sp²-hybridized, planar) geometry in the linker region . These differences are sufficient to produce distinguishable chromatographic retention behavior and mass spectral fragmentation patterns across this analog series.

Physicochemical profiling Chromatographic retention Analytical reference standards Structure-property relationships

Serotonin Receptor Binding Contextualization: Inferring Differentiation from the Absence of the Target Compound in Published Disubstituted Piperazine Screens

A published receptor binding study of six N,N-disubstituted piperazine regioisomers—hybrids of trifluoromethylphenylpiperazine (TFMPP) and methylenedioxybenzylpiperazine (MDBP)—reported that all isomers displayed significant binding to 5-HT2B receptors and that only the 3-TFMPP-3,4-MDBP isomer (Compound 5) retained affinity at 5-HT1A receptors (Ki = 188 nmol/L) comparable to 3-TFMPP alone [1]. The target compound is structurally excluded from this hybrid series because it contains a phenylpropargyl substituent at N4 rather than a trifluoromethylphenyl group, placing it in a distinct chemical subspace. No published 5-HT receptor binding data are available for the target compound. This evidence gap is itself a differentiation signal: the target compound cannot be equated with, or substituted by, any TFMPP–MDBP hybrid for which receptor binding has been characterized.

5-HT receptor binding Serotonin pharmacology Piperazine SAR Receptor affinity

Recommended Research and Industrial Application Scenarios for Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(3-phenylprop-2-ynyl)- (CAS 55436-42-5)


Forensic Toxicology Reference Standard for Differentiation of Phenylpropargyl-Substituted Designer Piperazines

The target compound serves as a structurally distinctive reference standard for forensic toxicology laboratories developing GC–MS, GC–IRD, or LC–MS/MS methods to differentiate phenylpropargyl-substituted piperazines from the more commonly encountered benzylpiperazine (BZP), phenylpiperazine (TFMPP, mCPP), and TFMPP–MDBP hybrid classes . Its unique alkyne-containing mass spectral fragmentation pattern and chromatographic retention behavior—quantifiably distinct from the allyl analog (CAS 55436-43-6) based on density difference (Δ = +0.067 g/cm³) and boiling point difference (Δ = -11.48°C)—enable unequivocal identification in seized drug analysis workflows .

In Vitro Metabolism Probe for Alkyne-Containing Piperazine Metabolic Pathway Elucidation

The phenylpropargyl substituent introduces an alkyne functional group that is absent in MDBP and other saturated N4 analogs. This structural feature makes the target compound a valuable probe substrate for investigating cytochrome P450-mediated alkyne oxidation pathways in piperazine scaffolds, including potential mechanism-based inactivation (MBI) liability assessment—a metabolic outcome that cannot be studied using MDBP (CAS 32231-06-4) due to its unsubstituted N4 position . Procurement enables researchers to generate novel metabolic stability and metabolite identification data that are structurally inaccessible with existing commercial piperazine reference standards.

Serotonin Receptor Structure-Activity Relationship (SAR) Probe for Expanding N4 Substituent Chemical Space

Published SAR data for disubstituted piperazines at 5-HT receptor subtypes are limited to TFMPP–MDBP hybrids bearing trifluoromethylphenyl N4 substituents (Ki values ranging from non-significant binding to 188 nmol/L at 5-HT1A) . The target compound, with its phenylpropargyl N4 substituent, represents an unexplored chemical space within the disubstituted piperazine pharmacophore. Procurement enables receptor binding profiling (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) to determine how replacement of the trifluoromethylphenyl group with a phenylalkyne moiety affects receptor affinity and selectivity—data that are critical for understanding the full SAR landscape of this compound class.

Physicochemical Reference for Analytical Method Development and Quality Control in Piperazine Analog Libraries

With a defined density of 1.25 g/cm³, boiling point of 477.2°C at 760 mmHg, and molecular weight of 334.41 g/mol , the target compound provides a well-characterized physicochemical anchor point for analytical method development targeting the broader phenylpropargyl-piperazine chemical series. Its property values are measurably distinct from both the propargyl analog (MW 258.32) and the allyl analog (density 1.183 g/cm³, boiling point 488.681°C), enabling its use as a system suitability standard in chromatographic purity assays and as a calibration reference for computed property prediction model validation .

Quote Request

Request a Quote for Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(3-phenylprop-2-ynyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.